molecular formula C13H17NO2 B8590740 [4-(Piperidine-1-carbonyl)phenyl]methanol

[4-(Piperidine-1-carbonyl)phenyl]methanol

Cat. No. B8590740
M. Wt: 219.28 g/mol
InChI Key: NRNPZAPWCAWEHR-UHFFFAOYSA-N
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Patent
US05783587

Procedure details

The aldehyde (28.6 mmol) thus formed was dissolved in 40 mL of absolute ethanol, and 540 mg NaBH4 was added over 2 hours. When thin-layer chromatography revealed no remaining aldehyde, the reaction was quenched with 2.5 mL acetic acid. The ethanol was removed on a rotary evaporator and the residue was taken up in 30 mL water. The product alcohol was extracted with two 25-mL volumes of CH2Cl2 plus 25 mL ether. The organic extracts were combined and dried over Na2SO4. Removal of the solvents on a rotary evaporator yielded 4.08 g of 1-(4'-hydroxymethylbenzoyl)piperidine, which was collected by filtration and washed with petroleum ether. The product (Compound IV, 1-(4'-hydroxymethylbenzoyl)piperidine) had a melting point of 119.6°-122.7° C. 1H NMR showed the methylene protons at 4.715 (2H, d, J=5.5 Hz) ppm.
Quantity
28.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
540 mg
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([C:7]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][CH:4]=1)=[O:2].[BH4-].[Na+]>C(O)C>[OH:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28.6 mmol
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)N2CCCCC2)C=C1
Step Two
Name
Quantity
540 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 2.5 mL acetic acid
CUSTOM
Type
CUSTOM
Details
The ethanol was removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The product alcohol was extracted with two 25-mL volumes of CH2Cl2 plus 25 mL ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvents
CUSTOM
Type
CUSTOM
Details
on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C(=O)N2CCCCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.08 g
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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